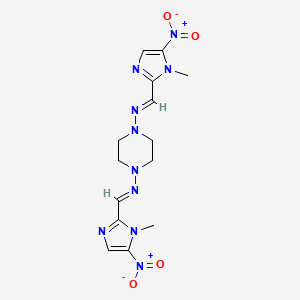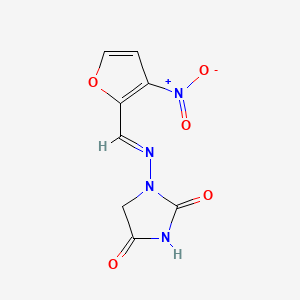![molecular formula C12H9ClFN3 B1244692 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-6-fluorophenyl)methylideneamino]-2-pyridinamine is an organofluorine compound.
Aplicaciones Científicas De Investigación
Fluorescent Zinc Sensors
The compound's derivatives have been utilized in the synthesis of fluorescent zinc sensors, like ZP9 and ZP10. These sensors are fluorescein-based dyes with an aniline-based ligand moiety, showing improved selectivity for Zn(II) and are useful in biological imaging applications (Nolan et al., 2006).
Schiff’s Bases and 2-Azetidinones Synthesis
Schiff’s bases derived from the compound have been synthesized and evaluated for their antidepressant and nootropic activities. Some derivatives exhibited significant antidepressant and nootropic activities, highlighting the compound's potential in CNS active agent development (Thomas et al., 2016).
Antitumor and Antibacterial Activity
The compound's derivatives have been used in synthesizing half-sandwich Ruthenium(II) complexes. These complexes demonstrated notable antitumor and antibacterial activities, with some showing activity against methicillin-resistant S. aureus (Gichumbi et al., 2017).
Anticancer Agent Development
Derivatives of the compound have been synthesized and characterized for their potential as anticancer agents. Some showed high cytotoxicity against human cancer cell lines, indicating their utility in developing new anticancer drugs (Vinayak et al., 2017).
Platinum Complexes Synthesis
The compound has been used in the synthesis of platinum(II) complexes, which are important in the field of coordination chemistry. These complexes exhibit interesting spectral and redox properties (Dehghanpour et al., 2010).
Propiedades
Nombre del producto |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
|---|---|
Fórmula molecular |
C12H9ClFN3 |
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H9ClFN3/c13-10-4-3-5-11(14)9(10)8-16-17-12-6-1-2-7-15-12/h1-8H,(H,15,17)/b16-8+ |
Clave InChI |
DFIAVYFHNNUKLR-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC=C2Cl)F |
SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
SMILES canónico |
C1=CC=NC(=C1)NN=CC2=C(C=CC=C2Cl)F |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)


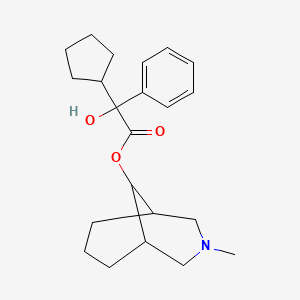

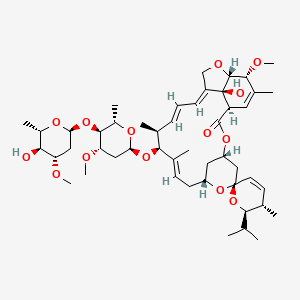

![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
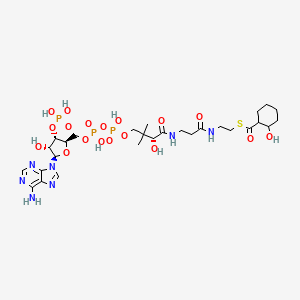
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)
